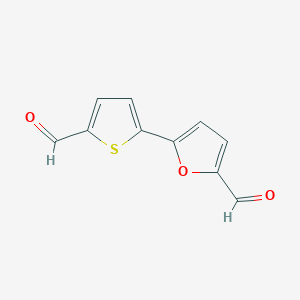
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, each substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde typically involves the formylation of thiophene and furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene and furan rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, while the thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins . These interactions may modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid
- 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde
- 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
Uniqueness
5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, each substituted with a formyl group. This dual substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds and advanced materials .
Properties
CAS No. |
326925-40-0 |
|---|---|
Molecular Formula |
C10H6O3S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-(5-formylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6O3S/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
InChI Key |
QQUQAOBCOSFXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(S2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















